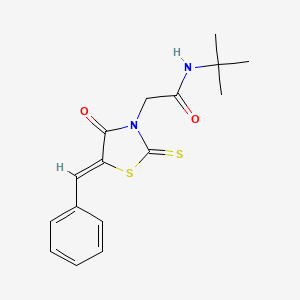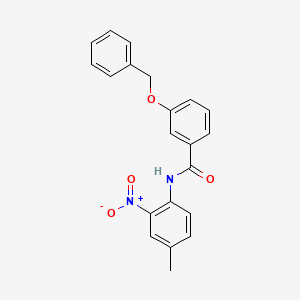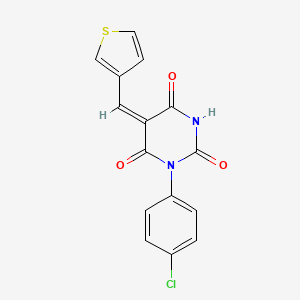![molecular formula C14H12N2O3S2 B5115921 3-ethyl-5-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5115921.png)
3-ethyl-5-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-5-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one is a compound that has gained significant attention due to its potential applications in scientific research. It belongs to the class of thiazolidin-4-one derivatives and is known for its various biological activities.
作用機序
The mechanism of action of 3-ethyl-5-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets. The compound has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
The compound has been found to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. The compound has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, in various tissues. In addition, the compound has been reported to have a protective effect on the liver and kidney by reducing the levels of certain enzymes that are involved in tissue damage.
実験室実験の利点と制限
The compound has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in good yield. The compound has also been found to be stable under various conditions, which makes it suitable for long-term storage. However, the compound has some limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, the compound has not been extensively studied for its toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for the study of 3-ethyl-5-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to study the compound's potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Another direction is to study the compound's mechanism of action in more detail to identify its cellular targets and signaling pathways. Additionally, further studies are needed to determine the compound's toxicity and potential side effects.
Conclusion
In conclusion, this compound is a compound with various biological activities and potential applications in scientific research. The compound has been found to possess antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. The synthesis method for the compound is relatively simple, and it has several advantages for lab experiments. However, the compound has some limitations as well, and further studies are needed to determine its toxicity and potential side effects. Overall, the compound has significant potential for future research and development.
合成法
The synthesis of 3-ethyl-5-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one involves the reaction between 3-nitrochalcone and 3-methyl-4-amino-5-mercapto-1,2,4-triazole in the presence of glacial acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of the product is reported to be around 70%.
科学的研究の応用
The compound has been extensively studied for its various biological activities. It has been reported to possess antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. The compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also been found to inhibit the activity of certain enzymes that are involved in the progression of cancer. The compound has also been reported to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
(5E)-3-ethyl-5-[(E)-3-(3-nitrophenyl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S2/c1-2-15-13(17)12(21-14(15)20)8-4-6-10-5-3-7-11(9-10)16(18)19/h3-9H,2H2,1H3/b6-4+,12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQRIYAMLGNOLK-RZYXTZOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC=CC2=CC(=CC=C2)[N+](=O)[O-])SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C=C\C2=CC(=CC=C2)[N+](=O)[O-])/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5115839.png)
![1-(4-bromophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115848.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5115853.png)

![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5115868.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5115880.png)

![4-chloro-N-({[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5115886.png)
![4-[(1-{2-[4-(3-fluorobenzyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5115888.png)
![4-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5115896.png)
![1,7-diethyl-4-(3-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5115903.png)

![2-[2-(2,4-dichlorophenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5115932.png)
![N-(2-phenylethyl)-4-{[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5115935.png)
